molecular formula CHNaO3 B12384044 Sodium bicarbonate, for cell culture CAS No. 937377-83-8

Sodium bicarbonate, for cell culture

Cat. No.: B12384044
CAS No.: 937377-83-8
M. Wt: 84.007 g/mol
InChI Key: JJBRCINQXASGAI-UHFFFAOYSA-M
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Description

Sodium bicarbonate (NaHCO₃) is a critical component of cell culture media, functioning as both a pH buffer and a source of dissolved CO₂. It is typically used at concentrations of 1.5–2.2 g/L (equivalent to 17.8–26.2 mM), though optimal levels vary depending on cell type and culture conditions . Its buffering mechanism relies on the equilibrium between CO₂ in the incubator atmosphere and bicarbonate in the medium:
$$ \text{CO}2 + \text{H}2\text{O} \leftrightarrow \text{H}2\text{CO}3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ $$

This system stabilizes pH within the physiological range (7.2–7.4), essential for cellular processes like proliferation, metabolism, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bicarbonate can be synthesized through the Solvay process, which involves the reaction of sodium chloride (salt), ammonia, and carbon dioxide in water. The overall chemical reaction is: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

Industrial Production Methods: In industrial settings, sodium bicarbonate is produced by dissolving soda ash (sodium carbonate) in water and then bubbling carbon dioxide through the solution. This results in the precipitation of sodium bicarbonate: [ \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{NaHCO}_3 ]

Types of Reactions:

  • Acid-Base Reactions: Sodium bicarbonate reacts with acids to produce carbon dioxide, water, and a salt. For example, with acetic acid: [ \text{NaHCO}_3 + \text{CH}_3\text{COOH} \rightarrow \text{CO}_2 + \text{H}_2\text{O} + \text{CH}_3\text{COONa} ]

  • Thermal Decomposition: When heated, sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

Common Reagents and Conditions:

    Acids: Common acids used in reactions with sodium bicarbonate include hydrochloric acid, sulfuric acid, and acetic acid.

    Heat: Thermal decomposition occurs at temperatures above 50°C.

Major Products:

    Carbon Dioxide (CO₂): Produced in both acid-base reactions and thermal decomposition.

    Sodium Carbonate (Na₂CO₃): Produced during thermal decomposition.

    Water (H₂O): Produced in both acid-base reactions and thermal decomposition.

Chemistry:

    Buffering Agent: Sodium bicarbonate is used to maintain pH levels in various chemical reactions and processes.

Biology:

    Cell Culture: It is used to buffer the culture medium, maintaining an optimal pH for cell growth and function.

    Metabolic Studies: Sodium bicarbonate is used in studies involving metabolic acidosis and alkalosis.

Medicine:

    Antacid: Used to neutralize stomach acid and relieve heartburn and indigestion.

    Treatment of Metabolic Acidosis: Administered to correct acid-base imbalances in the body.

Industry:

    Food Industry: Used as a leavening agent in baking.

    Cleaning Products: Included in formulations for its mild abrasive and deodorizing properties.

    Fire Extinguishers: Used in dry chemical fire extinguishers to neutralize acids and extinguish flames.

Mechanism of Action

Sodium bicarbonate acts as a buffering agent by neutralizing acids and maintaining pH balance. In cell culture, it reacts with hydrogen ions to form carbonic acid, which then dissociates into carbon dioxide and water. This buffering action helps maintain a stable pH environment for cells. The molecular targets include hydrogen ions (H⁺), and the pathways involved are acid-base neutralization and carbonic acid dissociation.

Comparison with Similar Compounds

Key Roles of Sodium Bicarbonate :

  • Neutralizes acidic byproducts (e.g., lactic acid) from cell metabolism .
  • Provides inorganic carbon for biochemical reactions, enhancing biomass production in microalgae and mammalian cells .
  • Synergizes with other buffers (e.g., HEPES) to maintain pH stability in closed systems .

Limitations :

  • Requires a CO₂-enriched environment (5% CO₂), limiting use in closed bioreactors .
  • Excessive concentrations (>200 mM) can impair cell viability, as shown in CFBE cell impedance studies .
  • Solubility challenges and sensitivity to atmospheric conditions may lead to inconsistent results .

Sodium Bicarbonate vs. HEPES

Parameter Sodium Bicarbonate HEPES
Buffering Mechanism CO₂-dependent bicarbonate buffer Zwitterionic, pH-insensitive buffer
CO₂ Requirement Mandatory (5% CO₂ incubator) Not required
Effective pH Range 6.1–7.4 (physiological range) 6.8–8.2 (broader range)
Typical Concentration 1.5–2.2 g/L (17.8–26.2 mM) 10–25 mM
Applications Open systems (e.g., standard incubators) Closed systems (e.g., bioreactors, organ-on-chip devices)

Key Findings :

  • In closed systems (e.g., organ-on-chip devices), HEPES is essential due to the absence of CO₂, but it may alter cell behavior, complicating comparisons with bicarbonate-buffered cultures .
  • Combining bicarbonate (26 mM) with HEPES (10–25 mM) enhances pH stability in dynamic cultures, mitigating acidosis from metabolic waste .
  • HEPES alone may cause alkalization in high-bicarbonate media, necessitating careful optimization .

Sodium Bicarbonate vs. Phosphate Buffers

Phosphate buffers (e.g., Na₂HPO₄/NaH₂PO₄) are less common in mammalian cell culture but are used in specialized contexts:

  • Mechanism : Buffering via $ \text{H}2\text{PO}4^-/\text{HPO}_4^{2-} $ equilibrium, effective at pH 6.5–7.5.
  • Advantages : Low cost and stability at room temperature.
  • Limitations :
    • High phosphate concentrations (>10 mM) inhibit cell growth and interfere with calcium signaling .
    • Less effective than bicarbonate in neutralizing lactic acid .

Example : In neuronal cultures, a saline buffer containing bicarbonate (14.7 mM) and phosphate (1.8 mM) maintained pH 7.4 during glutamate production assays .

Sodium Bicarbonate vs. Organic Buffers (e.g., MOPS, TES)

Organic buffers like MOPS and TES are zwitterionic and CO₂-independent, similar to HEPES:

  • Applications : Primarily used in bacterial or plant cell cultures.
  • Drawbacks: Limited compatibility with mammalian cells due to cytotoxicity at high concentrations. Less effective in media with high protein content .

Concentration-Dependent Effects of Sodium Bicarbonate

Cell Type Optimal [NaHCO₃] Effect Study
CHO cells 2.96 g/L (35.2 mM) Maximized protein expression and cell growth
Chaetoceros gracilis (algae) 0.05 g/L (0.6 mM) Enhanced lipid and carbohydrate accumulation
CFBE cells 26 mM (control) Higher concentrations (200 mM) reduced cell impedance
Human pluripotent stem cells Variable Frequent medium refreshments mitigated genomic stress

Key Insights :

  • Microalgae like Chaetoceros gracilis show species-specific responses, with low bicarbonate (0.05 g/L) improving lipid content without affecting growth .
  • Exceeding 200 mM bicarbonate in CFBE cells disrupted monolayer integrity, highlighting toxicity risks .

Synergistic Effects with Other Medium Components

Sodium bicarbonate interacts with nutrients like glucose, glutamine, and serum to optimize cell growth:

  • In CHO cells, a combination of 2.54 g/L glucose , 0.59 g/L glutamine , and 2.96 g/L bicarbonate maximized protein production .
  • For Graesiella sp. microalgae, bicarbonate and nitrate supplementation increased lipid yield by 30% .

Scientific Research Applications

Importance of pH Maintenance in Cell Culture

Maintaining a stable pH is essential in cell culture as fluctuations can lead to cytotoxicity. Sodium bicarbonate acts as a buffer that helps stabilize the pH of the culture medium, ensuring optimal conditions for cellular activities. The effectiveness of sodium bicarbonate as a buffer is influenced by several factors, including its concentration and the carbon dioxide levels in the incubator.

Key Applications

  • Buffering Agent : Sodium bicarbonate is widely used to maintain physiological pH levels (around 7.4) in cell culture media. It reacts with carbon dioxide to form carbonic acid, which helps regulate pH fluctuations caused by cellular metabolism .
  • Nutritional Supplement : In addition to its buffering properties, sodium bicarbonate provides essential carbon sources for cell metabolism. It can enhance cell growth and viability when used at appropriate concentrations .
  • Enhancing Drug Uptake : Studies have shown that sodium bicarbonate can influence the uptake of chemotherapeutic agents like doxorubicin in cancer cells. For instance, research demonstrated that sodium bicarbonate improved drug uptake in triple-negative breast cancer cells under varying pH conditions .
  • Stem Cell Culture : Sodium bicarbonate has been shown to suppress medium acidosis, significantly increasing the culture capacity for human pluripotent stem cells. This suppression helps maintain cell viability and promotes differentiation .

Impact on Cancer Cell Lines

A study investigated the effects of sodium bicarbonate on the uptake of doxorubicin by 4T1 breast cancer cells. Cells were treated with varying concentrations of sodium bicarbonate and doxorubicin under different pH conditions (6.5 and 7.4). The results indicated that sodium bicarbonate at a concentration of 50 mM significantly enhanced drug uptake compared to controls without sodium bicarbonate .

Liver Microphysiological Systems

In a comprehensive study on liver microphysiological systems, researchers utilized sodium bicarbonate to maintain optimal pH levels during long-term cultures of primary human hepatocytes and induced pluripotent stem cell-derived hepatocytes. The study highlighted that consistent pH maintenance through sodium bicarbonate contributed to improved metabolic activity and cell viability over extended culture periods .

Microalgal Cultures

Research on Chlorella vulgaris demonstrated that sodium bicarbonate at concentrations up to 160 mM could promote growth under specific conditions while inhibiting it at higher concentrations. The transformation from unicellular to colonial forms was noted under stress conditions induced by elevated sodium bicarbonate levels .

Summary Table of Applications

ApplicationDescriptionReference
Buffering AgentMaintains physiological pH levels in culture media
Nutritional SupplementProvides carbon sources beneficial for cell metabolism
Enhancing Drug UptakeImproves uptake of chemotherapeutic agents like doxorubicin
Stem Cell CultureSuppresses medium acidosis, increasing viability and differentiation
Microalgal CulturesInfluences growth patterns and morphology under varying concentrations

Chemical Reactions Analysis

Bicarbonate Buffer System in Cell Culture

The bicarbonate buffer system governs pH stability in cell culture media through reversible reactions involving CO₂, carbonic acid (H₂CO₃), and bicarbonate ions (HCO₃⁻):

CO2+H2OH2CO3HCO3+H+\text{CO}_2+\text{H}_2\text{O}\rightleftarrows \text{H}_2\text{CO}_3\rightleftarrows \text{HCO}_3^-+\text{H}^+

This system is enzymatically accelerated by carbonic anhydrase, ensuring rapid equilibration to maintain physiological pH (7.2–7.4) in the presence of 4–10% CO₂ .

Key Parameters of the Buffer System

PropertyValueRelevance to Cell Culture
pKa₁ (HCO₃⁻/H₂CO₃)6.37 Effective buffering near pH 6.4
pKa₂ (CO₃²⁻/HCO₃⁻)10.25 Minimal role in physiological pH
Solubility in Water100 mg/mL Ensures rapid dissolution
Optimal CO₂ Concentration4–10% Matches incubator conditions

pH Maintenance and Neutralization Reactions

Sodium bicarbonate undergoes acid-base reactions to neutralize metabolic byproducts:

  • Acid Neutralization :

    HCO3+H+CO2+H2O\text{HCO}_3^-+\text{H}^+\rightarrow \text{CO}_2+\text{H}_2\text{O}

    This reaction mitigates lactic acid accumulation in high-density cultures, preventing acidosis .

  • Base Neutralization :

    HCO3+OHCO32+H2O\text{HCO}_3^-+\text{OH}^-\rightarrow \text{CO}_3^{2-}+\text{H}_2\text{O}

    Rarely utilized in cell culture due to the predominance of acidic metabolites.

Impact on Cell Viability

  • Suppression of medium acidosis with 44 mM NaHCO₃ increased human pluripotent stem cell survival by 40% under high-density conditions .

  • Deviations beyond pH 7.0–7.8 induce cell cycle arrest and apoptosis .

Role in Cellular Metabolism

Bicarbonate ions directly influence mitochondrial respiration and energy production:

  • In 3T3-L1 adipocytes, 10 mM NaHCO₃ increased basal respiration by 10% and insulin-stimulated respiration by 42%, likely via enhanced substrate delivery to mitochondria .

  • Lipid Biosynthesis :

    • In Chlorella vulgaris, 160 mM NaHCO₃ elevated lipid content to 494 mg/g (vs. 244.8 mg/g in NaCl controls), though it inhibited growth at higher concentrations .

Cytotoxic Reactions and Thresholds

Sodium bicarbonate exhibits concentration-dependent cytotoxicity:

Cell TypeToxic ConcentrationObserved Effect
CFBE (Wild-Type)200 mMCell death (Triton X-100 level)
CFBE (ΔF508 Mutant)100 mMTransient impedance reduction
PC12 Cells50 mMOxidative/nitrosative stress
  • Decomposed SIN-1 in bicarbonate-containing media retained cytotoxicity via unresolved oxidative mechanisms .

Reactions with Culture Medium Components

  • CO₂ Equilibrium : In open systems (e.g., non-CO₂ incubators), bicarbonate dissociates into CO₂, causing alkalinization. HEPES (30 mM) is often added to stabilize pH .

  • Precipitation Risk : NaHCO₃ may form insoluble carbonates with Ca²⁺ or Mg²⁺, necessitating chelating agents in media formulations .

Comparative Buffering Efficiency

Buffer ComponentpH RangeCell Culture Use Case
Sodium Bicarbonate6.4–10.3 CO₂-dependent systems
HEPES6.8–8.2CO₂-independent environments
Phosphate Buffers6.1–7.4Limited due to precipitation

Q & A

Q. Basic: What is the mechanistic role of sodium bicarbonate in cell culture media, and how does it influence pH regulation?

Sodium bicarbonate (NaHCO₃) serves as a pH buffer and CO₂ source in cell culture systems. Its buffering capacity arises from equilibrium with carbonic acid (H₂CO₃) and dissolved CO₂, governed by two pKa values: 6.37 (carbonic acid/bicarbonate) and 10.25 (bicarbonate/carbonate) . In a 5% CO₂ incubator, NaHCO₃ maintains pH ~7.4 by equilibrating with atmospheric CO₂:

CO₂ + H₂O ↔ H₂CO₃ ↔ HCO₃⁻ + H⁺

For open systems (e.g., multiwell plates), supplementation with HEPES (10–25 mM) is recommended to stabilize pH during handling .

Key Methodological Consideration:

  • Use CO₂-independent media (e.g., Leibovitz’s L-15) for experiments requiring ambient CO₂ conditions, such as microscopy or spaceflight studies .

Q. Basic: What are the standard sodium bicarbonate concentrations for mammalian cell culture, and how are they optimized?

Typical concentrations vary by media formulation and CO₂ conditions:

Media TypeNaHCO₃ (g/L)CO₂ (%)Application ExampleReference
DMEM/F-121.5–3.75Human mesenchymal stem cells
MEM (α-modification)2.25Hybridoma cultures
RPMI-16402.05Leukemia/lymphoma lines
Acidosis-adjusted media0.521–5Hypoxia studies (pH 6.3–7.5)

Optimization Protocol:

Titrate NaHCO₃ (0.5–4.0 g/L) under controlled CO₂.

Monitor pH hourly for 24 h using a calibrated pH meter.

Validate cell viability (trypan blue) and metabolic activity (resazurin assay) .

Q. Basic: How should sodium bicarbonate be prepared to avoid precipitation and ensure consistent buffering?

  • Preparation Steps:

    • Dissolve NaHCO₃ powder in ultrapure water (100 mg/mL stock).
    • Sterilize via 0.22 µm filtration (autoclaving degrades NaHCO₃ to Na₂CO₃).
    • Add to pre-warmed media (37°C) to prevent CO₂ outgassing .
  • Critical Checks:

    • Verify osmolality (280–320 mOsm/kg) using a vapor pressure osmometer.
    • Pre-equilibrate media in the incubator for 2 h before cell seeding .

Q. Advanced: How can conflicting data on NaHCO₃ cytotoxicity across cell lines be resolved experimentally?

Conflicting results (e.g., toxicity at >3.7 g/L in fibroblasts vs. tolerance in cancer cells ) may arise from:

  • Cell-specific metabolism: High glycolytic activity in cancer cells may neutralize extracellular acidosis.
  • Media composition: Albumin or amino acids (e.g., glutamine) can buffer excess H⁺ .

Experimental Design:

Compare NaHCO₃ dose-response (0–4.0 g/L) in isogenic cell pairs (e.g., normal vs. transformed).

Measure intracellular pH (BCECF-AM fluorescence) and lactate secretion (HPLC).

Use RNA-seq to identify pH-responsive genes (e.g., carbonic anhydrases, monocarboxylate transporters) .

Q. Advanced: What methodologies quantify NaHCO₃’s contribution to metabolic CO₂ production?

In bicarbonate-buffered media, CO₂ evolution (CER) includes contributions from cellular respiration and bicarbonate decomposition. To isolate metabolic CO₂:

Calculate CER using off-gas analysis (infrared CO₂ sensor).

Subtract CO₂ derived from NaHCO₃ using the equation:

CO₂metabolic=CER(Fin[HCO₃⁻]inFout[HCO₃⁻]outVreactor)\text{CO₂}_{\text{metabolic}} = \text{CER} - \left( \frac{F_{\text{in}} \cdot [\text{HCO₃⁻}]_{\text{in}} - F_{\text{out}} \cdot [\text{HCO₃⁻}]_{\text{out}}}{V_{\text{reactor}}} \right)

where Fin/outF_{\text{in/out}} = medium flow rates, VreactorV_{\text{reactor}} = culture volume .

Application Example:

  • Hybridoma cultures showed 30–50% of CER originated from NaHCO₃ decomposition, affecting respiration quotient (RQ) calculations .

Q. Advanced: How do NaHCO₃ and alternative buffers (e.g., HEPES, phosphate) interact in complex media?

Mixed buffering systems can stabilize pH but may introduce artifacts:

Buffer SystemProsCons
NaHCO₃/CO₂Physiological, supports cell metabolismCO₂-dependent, unstable in open systems
HEPESCO₂-independent, stable pHInhibits mitochondrial function at >25 mM
PhosphateLow cost, broad pH rangePrecipitates with Ca²⁺/Mg²⁺

Methodological Recommendation:

  • For hypoxia studies, combine NaHCO₃ (1.5 g/L) with 20 mM MES (pH 6.3–7.5) to decouple pH and O₂ variables .

Q. Advanced: What dynamic modulation strategies adjust NaHCO₃ concentrations during long-term cultures?

  • Perfusion Systems: Continuously supply fresh media with graded NaHCO₃ (e.g., 1.5 → 3.0 g/L) to mimic physiological gradients.
  • In-Line Sensors: Use pH-FET probes or Raman spectroscopy for real-time feedback .

Case Study:

  • Bovine embryo cultures achieved 80% blastocyst formation by incrementally increasing NaHCO₃ from 1.5 to 3.7 g/L over 7 days .

Properties

CAS No.

937377-83-8

Molecular Formula

CHNaO3

Molecular Weight

84.007 g/mol

IUPAC Name

sodium;oxido formate

InChI

InChI=1S/CH2O3.Na/c2-1-4-3;/h1,3H;/q;+1/p-1

InChI Key

JJBRCINQXASGAI-UHFFFAOYSA-M

Canonical SMILES

C(=O)O[O-].[Na+]

Origin of Product

United States

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